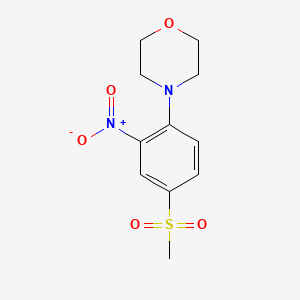

4-(4-Methylsulfonyl-2-nitrophenyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylsulfonyl-2-nitrophenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-19(16,17)9-2-3-10(11(8-9)13(14)15)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUQVTKIDPKBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylsulfonyl-2-nitrophenyl)morpholine typically involves the reaction of 4-methylsulfonyl-2-nitroaniline with morpholine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The process may include steps such as nitration, sulfonation, and subsequent coupling with morpholine.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylsulfonyl-2-nitrophenyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction of the nitro group can yield corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methylsulfonyl-2-nitrophenyl)morpholine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methylsulfonyl-2-nitrophenyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group may enhance the compound’s solubility and stability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural and functional differences between 4-(4-Methylsulfonyl-2-nitrophenyl)morpholine and related morpholine derivatives:

Physicochemical Properties

- Lipophilicity: Thiomorpholine derivatives exhibit higher lipophilicity than morpholine analogues due to the sulfur atom, which also acts as a metabolically labile site.

- Crystallinity : The morpholine ring adopts a chair conformation in 4-(4-nitrophenyl)morpholine, stabilized by aromatic stacking interactions (3.77 Å spacing). In contrast, thiomorpholine derivatives form centrosymmetric dimers via weak C–H···O hydrogen bonds, leading to distinct solid-state packing.

Biological Activity

4-(4-Methylsulfonyl-2-nitrophenyl)morpholine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNOS

- CAS Number : 412958-87-3

The presence of the methylsulfonyl and nitrophenyl groups contributes to its unique properties and biological activities.

Biological Activity Overview

Research indicates that 4-(4-Methylsulfonyl-2-nitrophenyl)morpholine exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that similar morpholine derivatives possess antimicrobial properties, suggesting potential efficacy against bacterial infections.

- Antitumor Activity : Morpholine derivatives have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The specific mechanism often involves interference with cellular signaling pathways critical for cancer cell proliferation.

The biological activity of 4-(4-Methylsulfonyl-2-nitrophenyl)morpholine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- DNA Interaction : Similar compounds have been shown to intercalate with DNA, leading to inhibition of replication and transcription processes.

- Modulation of Signaling Pathways : It may affect pathways such as apoptosis and cell cycle regulation, contributing to its antitumor effects.

Case Studies and Research Findings

Several studies provide insights into the biological activity of morpholine derivatives:

- Anticancer Studies : A study conducted by Wang et al. (2010) demonstrated that morpholine derivatives exhibited significant cytotoxic effects against melanoma cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 4-(4-Methylsulfonyl-2-nitrophenyl)morpholine | 25 | Melanoma |

| 4-(4-Nitrophenyl)morpholine | 30 | Breast Cancer |

- Antimicrobial Evaluation : Research has indicated that compounds with similar structures possess broad-spectrum antimicrobial activity. For instance, a derivative was effective against both Gram-positive and Gram-negative bacteria at concentrations as low as 10 µM .

Comparative Analysis

Comparing 4-(4-Methylsulfonyl-2-nitrophenyl)morpholine with other morpholine derivatives reveals distinct advantages:

| Compound | Antitumor Activity | Antimicrobial Activity |

|---|---|---|

| 4-(4-Methylsulfonyl-2-nitrophenyl)morpholine | Moderate | Moderate |

| 4-(4-Nitrophenyl)morpholine | High | Low |

| 4-(5-Chloro-2-nitrophenyl)morpholine | Low | High |

This table illustrates that while some derivatives excel in specific activities, the compound shows a balanced profile that may be useful in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.